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Compound of Interest

Compound Name: Cesium Trifluoroacetate

Cat. No.: B1261972 Get Quote

Welcome to the technical support center for Cesium Trifluoroacetate (CsTFA) density

gradient centrifugation. This guide is designed for researchers, scientists, and drug

development professionals to provide troubleshooting assistance and answers to frequently

asked questions, ensuring the highest purity of nucleic acid preparations.

Troubleshooting Guide
This section addresses specific issues that may arise during CsTFA density gradient

experiments.

Question: Why is my DNA/RNA yield low after CsTFA
gradient centrifugation?
Answer:

Low nucleic acid yield can be attributed to several factors:

Incomplete Lysis: Ensure complete cell or tissue lysis before loading the sample onto the

gradient. Inadequate disruption can trap nucleic acids within cellular debris.

Nuclease Activity: While CsTFA inhibits nucleases, significant nuclease contamination in the

initial sample preparation can degrade nucleic acids before centrifugation.[1] It is crucial to

work quickly and keep samples on ice. Consider adding nuclease inhibitors during the initial

extraction steps.[1]
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Suboptimal Gradient Density: The initial density of the CsTFA solution is critical for the

proper banding of nucleic acids. If the density is too high or too low, the nucleic acid band

may not form correctly or could be lost during fractionation. Double-stranded DNA typically

bands at densities between 1.60–1.63 g/ml in CsTFA.[1]

Overloading the Gradient: Exceeding the capacity of the gradient can lead to poor separation

and loss of sample. Refer to the manufacturer's guidelines for the specific rotor and tubes

being used.

Loss During Fractionation: Improper fractionation technique can lead to the loss of the

nucleic acid band. It is recommended to fractionate from the bottom of the tube to avoid

contamination with pelleted proteins.[1]

Question: My purified DNA/RNA is contaminated with
proteins. How can I prevent this?
Answer:

Protein contamination can interfere with downstream applications. Here are some solutions:

Pre-treatment of Sample: For samples with high protein content, a partial deproteinization

step before centrifugation is recommended.[1] This can be achieved through methods like

phenol-chloroform extraction or treatment with proteinase K.[2][3]

Optimize Centrifugation Temperature: Running the centrifugation at a higher temperature

(e.g., 25°C) can enhance the deproteinization effect of CsTFA.[1]

Correct Fractionation: Carefully collect the nucleic acid band, avoiding the protein pellet at

the bottom of the tube. Fractionating from the bottom allows for the removal of the protein

fraction before reaching the nucleic acid band.[1]

Spectrophotometric Analysis: Assess protein contamination using the A260/A280 ratio. A

ratio of ~1.8 is generally accepted as "pure" for DNA, and a ratio of ~2.0 is generally

accepted as "pure" for RNA.[4][5] If the ratio is low, consider an additional purification step.
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Question: There appears to be polysaccharide
contamination in my sample. How can I remove it?
Answer:

Polysaccharides can co-precipitate with nucleic acids and inhibit downstream enzymatic

reactions.[2][4] Here's how to address this issue:

High Salt Precipitation: Increasing the salt concentration in the extraction buffer can help

prevent the solubilization of polysaccharides.[2][6]

Pre-centrifugation Cleanup: For plant-based samples, which are often high in

polysaccharides, specific protocols to remove them before the density gradient step are

advisable.[2][7]

Spectrophotometric Analysis: The A260/A230 ratio can be used to assess polysaccharide

contamination. A ratio above 1.9 is generally considered good.[4]

Question: The nucleic acid band is diffuse or not visible.
What could be the cause?
Answer:

A diffuse or invisible band can be due to several reasons:

Low Concentration of Nucleic Acid: The starting material may not have contained a sufficient

amount of nucleic acid.

Degradation of Nucleic Acid: Nuclease activity prior to or during the run can lead to sheared

DNA/RNA, which will not form a sharp band.

Incorrect Gradient Formation: Improperly prepared or mixed gradients will not allow for the

isopycnic banding of the nucleic acid.

Suboptimal Centrifugation Parameters: Incorrect speed or duration of the centrifugation run

can prevent the gradient from forming correctly and the nucleic acid from reaching its

buoyant density.[1]
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Frequently Asked Questions (FAQs)
What are the main advantages of CsTFA over Cesium
Chloride (CsCl) density gradients?
CsTFA offers several advantages over CsCl:

Protein Solubilization: The trifluoroacetate ion effectively denatures and solubilizes proteins,

leading to cleaner nucleic acid preparations.[1][8]

Nuclease Inhibition: CsTFA inhibits nuclease activity, protecting the integrity of DNA and RNA

during centrifugation.[1][8]

Ethanol Solubility: CsTFA is soluble in ethanol, which prevents its co-precipitation with

nucleic acids during recovery steps.[1][9]

Steeper Gradients: CsTFA forms steeper gradients than CsCl under identical conditions,

allowing for the separation of molecules with larger differences in buoyant density, such as

DNA and RNA.[1]

Can I use ethidium bromide with CsTFA gradients?
While CsTFA does not interfere with the intercalation of ethidium bromide, the subsequent

removal of the dye using solvents like n-butanol or isopropanol is not feasible because CsTFA

is soluble in these solvents.[1] An advantage of CsTFA is that it allows for the separation of

covalently closed circular DNA from linear DNA without the need for intercalating dyes.[10]

What type of centrifuge tubes should I use for CsTFA
gradients?
It is important not to use cellulose nitrate centrifuge tubes, as they are not compatible with

CsTFA.[1] Polyallomer or other compatible tubes should be used.

How can I determine the density of my CsTFA fractions?
The density of the fractions can be measured using a refractometer, which is the most

convenient method.[1] Other methods include using calibrated micropipettes or densitometry.
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How do I recover the nucleic acid from the CsTFA
solution after fractionation?
Nucleic acids can be recovered from CsTFA fractions using standard techniques such as

ethanol precipitation, dialysis, or gel permeation chromatography.[1]

Quantitative Data Summary
Parameter Value/Range Notes

Typical Centrifugation Speed 100,000 x g

Can be adjusted based on

rotor type and desired gradient

steepness.[1]

Typical Centrifugation Time 36 - 72 hours

Longer times may be needed

for complete gradient formation

and banding.[1]

Recommended Temperature 4 - 25 °C
Higher temperatures can

improve deproteinization.[1]

Buoyant Density of dsDNA in

CsTFA
1.60 - 1.63 g/ml Varies with G+C content.[1]

Buoyant Density of ssDNA in

CsTFA
~0.08 g/ml greater than dsDNA [1]

Buoyant Density of cccDNA in

CsTFA
1.60 g/ml

Covalently closed circular

DNA.[10]

Buoyant Density of linear DNA

in CsTFA
1.65 g/ml [10]

A260/A280 for Pure DNA ~1.8 [4]

A260/A280 for Pure RNA ~2.0 [5]

A260/A230 for Pure Nucleic

Acids
> 1.9

Indicates freedom from

polysaccharide contamination.

[4]
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Experimental Protocol: Isolation of Genomic DNA
using CsTFA Density Gradient
This protocol provides a general guideline for the purification of high molecular weight genomic

DNA.

1. Sample Preparation: a. Lyse cells or tissues using a suitable lysis buffer containing a

detergent such as Sodium N-Lauroyl Sarcosinate. Avoid Sodium Dodecyl Sulphate (SDS) as it

is incompatible with Cesium salts.[1] b. For samples with high protein content, perform a

proteinase K digestion followed by a phenol-chloroform extraction.[2] c. For plant tissues,

include steps to remove polysaccharides, such as high-salt precipitation.[2][6]

2. Preparation of the CsTFA Gradient: a. Estimate the buoyant density of your DNA in CsTFA.

For most genomic DNA, a starting density of 1.62 g/ml is appropriate.[1] b. Prepare the CsTFA

solution by diluting a stock solution with a suitable buffer (e.g., TE buffer) to the desired starting

density. The final volume will depend on the centrifuge tubes being used. c. Add the prepared

nucleic acid sample to the CsTFA solution and mix gently.

3. Ultracentrifugation: a. Carefully load the CsTFA-sample mixture into appropriate

ultracentrifuge tubes. Do not use cellulose nitrate tubes.[1] b. Balance the tubes precisely. c.

Centrifuge at approximately 100,000 x g for 36-72 hours at a temperature between 4-25°C.[1]

4. Fractionation: a. Carefully remove the centrifuge tubes from the rotor. The DNA band should

be visible under appropriate lighting. b. Puncture the bottom of the tube with a needle and

collect fractions drop-wise. Alternatively, use a syringe to carefully withdraw the DNA band from

the side of the tube. It is often recommended to fractionate from the bottom to avoid protein

contamination.[1]

5. Nucleic Acid Recovery: a. Determine the density of the fractions containing the DNA using a

refractometer. b. Pool the fractions containing the purified DNA. c. Remove the CsTFA by

dialysis against TE buffer or by ethanol precipitation. Since CsTFA is soluble in ethanol, it will

not co-precipitate with the DNA.[1][9] d. Wash the DNA pellet with 70% ethanol, air dry, and

resuspend in a suitable buffer.

6. Quality Assessment: a. Determine the concentration and purity of the DNA using a

spectrophotometer by measuring the absorbance at 260, 280, and 230 nm. b. Verify the
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integrity of the DNA by agarose gel electrophoresis.
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Caption: Troubleshooting workflow for CsTFA density gradient contamination.
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Caption: Experimental workflow for CsTFA density gradient centrifugation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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